NO-Losartan A

Cardiovascular Pharmacology Drug Discovery Angiotensin II Antagonism

Research on AT1 blockade/NO synergy often faces a lack of tools with integrated dual action. NO-Losartan A (CAS 791122-48-0) solves this by combining losartan's AT1 antagonism with a covalently linked NO donor, enabling simultaneous pathway dissection. - Designed for simultaneous AT1 receptor blockade (Ki=5-20 nM) and controlled NO release in a single molecule. - Enables direct investigation of combined vasodilatory, anti-ischemic, and antiplatelet effects not achievable with unmodified ARBs. - Specifically addresses limitations of ARB monotherapy in endothelial dysfunction models. Supplied with reliable global logistics.

Molecular Formula C30H28ClN7O5
Molecular Weight 602.0 g/mol
Cat. No. B027277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNO-Losartan A
Synonyms[2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazol-5-yl] methyl ester
Molecular FormulaC30H28ClN7O5
Molecular Weight602.0 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(=O)C5=CC=CC(=C5)CO[N+](=O)[O-])Cl
InChIInChI=1S/C30H28ClN7O5/c1-2-3-11-27-32-28(31)26(19-42-30(39)23-8-6-7-21(16-23)18-43-38(40)41)37(27)17-20-12-14-22(15-13-20)24-9-4-5-10-25(24)29-33-35-36-34-29/h4-10,12-16H,2-3,11,17-19H2,1H3,(H,33,34,35,36)
InChIKeyMWJCPZGVGOVWQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NO-Losartan A: AT1 Blocker & NO Donor


NO-Losartan A (CAS: 791122-48-0) is a research-use pharmacodynamic hybrid compound designed for preclinical cardiovascular investigation. It integrates the structural backbone of losartan, a mammalian angiotensin II type 1 (AT1) receptor antagonist (Ki = 5-20 nM), with a covalently linked nitric oxide (NO)-donating moiety . This bifunctional design enables simultaneous AT1 receptor blockade and controlled NO release, a mechanistic combination not achievable with unmodified losartan or other conventional ARBs [1]. The compound is specifically intended as a pharmacological tool to explore the therapeutic potential of NO-sartans, not as an active pharmaceutical ingredient for clinical use.

1 Designed as a pharmacodynamic hybrid tool for preclinical cardiovascular studies
2 Integrates AT1 receptor antagonism with a covalently linked NO-donating moiety
3 Research-use only; intended for mechanistic investigation of NO–sartan pathways

NO-Losartan A vs. Losartan: Key Differences


Generic substitution with unmodified losartan, its active metabolite EXP 3174, or alternative angiotensin II receptor blockers (ARBs) such as valsartan or candesartan is inappropriate in the context of mechanistic cardiovascular research due to the absence of the integrated NO-donating functionality. While these in-class compounds provide AT1 receptor antagonism, they do not directly introduce the NO-mediated vasorelaxation and platelet-modulating effects that define the NO-Losartan A profile [1]. The hybrid design was specifically rationalized to address the limitations of ARB monotherapy by supplementing AT1 blockade with the direct vasodilatory, anti-ischemic, and antiplatelet actions of NO [2]. Consequently, experiments designed to dissect the synergistic effects of combined AT1 blockade and NO donation require the use of the specific hybrid compound to avoid confounding results.

NO-Losartan A (Target)
Simultaneous AT1 blockade and controlled NO release
Direct vasorelaxation and platelet-modulating NO effects
Required for dissecting synergistic AT1/NO pathway interactions
Losartan / Other ARBs (Possible Substitute)
AT1 antagonism only; no integrated NO-donating function
Absence of direct NO-mediated vasorelaxation may shift vascular outcomes
Mechanistic crosstalk endpoints may not transfer; substitution risks confounding

NO-Losartan A: Evidence vs. Losartan & ARBs


Dual Mechanism: AT1 Blockade & NO Release

NO-Losartan A (designated compound 2a) retains the AT1 receptor antagonism of losartan while adding NO-mediated vasorelaxation. In vitro studies using rabbit aortic strips pre-contracted with angiotensin II demonstrate that NO-Losartan A antagonizes the vasocontractile effects with potency similar to that of the parent compound losartan [1]. This confirms that the chemical modification does not compromise the primary target engagement. However, the differentiation lies in its additional, intrinsic ability to directly induce vasorelaxation via NO release, a property absent in losartan alone .

AT1 Antagonism
Head-to-head
Potency similar to losartan
Core AT1 function preserved in hybrid; chemical modification does not impair target engagement
In vitro; angiotensin II-contracted rabbit aortic strips
Cardiovascular Pharmacology Drug Discovery Angiotensin II Antagonism

Direct Vasorelaxation via NO Donation

The primary differentiation is the 'gain-of-function' conferred by the NO-donating moiety. While NO-Losartan A retains the AT1 antagonism of losartan, it uniquely induces direct vasodilation through the release of nitric oxide [1]. This is a key mechanistic advantage, as it combines two distinct, clinically validated pathways for blood pressure reduction into a single molecule. Losartan lacks this intrinsic NO-mediated vasorelaxation, relying solely on its AT1 blockade to lower blood pressure .

Vasorelaxation
Head-to-head
Gain of function: YES (NO-mediated) vs. losartan (absent)
Hybrid provides intrinsic NO-driven vasodilation not available with parent ARB
Vascular tissue assays; supports bifunctional mechanism studies
Vascular Biology Nitric Oxide Vasodilation

In Vivo Antihypertensive Effect

In animal models of hypertension, the antihypertensive efficacy of NO-Losartan A (compound 2a) was compared to the gold-standard ARB, losartan, and the ACE inhibitor, captopril. In vivo studies in hypertensive rats demonstrated that the blood pressure-lowering effects of compound 2a were similar to those of losartan and captopril [1]. This confirms that the hybrid molecule delivers comparable hemodynamic efficacy to established first-line antihypertensive agents, while potentially offering the added benefits of the NO-donating mechanism.

Blood Pressure Response
Head-to-head
Similar antihypertensive response to losartan and captopril
Reported model-response endpoint context; comparable blood pressure reduction in hypertensive rat model
In vivo; does not imply clinical superiority; further NO-mediated endpoint investigation warranted
Hypertension In Vivo Pharmacology Blood Pressure

NO-Losartan A: Research Applications


Combined AT1 Blockade & NO Donation Studies

This is the core application for which NO-Losartan A was designed. Researchers can use it to investigate the synergistic effects of simultaneously blocking the angiotensin II pathway and directly delivering NO. This is critical for studies aiming to understand the interplay between the renin-angiotensin system and nitric oxide signaling in the regulation of vascular tone, blood pressure, and endothelial function. The compound serves as a unique molecular tool to dissect these pathways, as demonstrated in the foundational 2004 paper [1].

Hypertension & Endothelial Dysfunction Models

Given its dual mechanism, NO-Losartan A is particularly well-suited for preclinical studies in animal models where endothelial dysfunction and impaired NO bioavailability are central features of the disease. By providing an exogenous source of NO, it can be used to test the hypothesis that this combined approach is more effective than ARB monotherapy in ameliorating vascular damage and hypertension in these specific contexts [2].

Antiplatelet & Antithrombotic Effects

NO is a well-established inhibitor of platelet adhesion and aggregation. While losartan itself has demonstrated some antiplatelet effects [3], the hybrid NO-Losartan A was specifically designed to enhance this property via its NO-donating moiety [4]. This compound can be used in research to evaluate the potential for improved thromboprotection and to delineate the relative contributions of AT1 blockade versus NO donation to platelet function in vivo.

Application
Selection Property
Validation Focus
AT1/NO pathway crosstalk studies
Dual-mechanism pharmacodynamic probe
AT1 blockade–NO release interaction endpoints
Hypertension & endothelial dysfunction models
Vascular response context with exogenous NO supply
Endothelial function and blood pressure endpoints
Platelet function & thrombosis models
Platelet-modulation context via NO donation
Antiplatelet pathway comparison; AT1 vs. NO contribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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